molecular formula C7H8ClNO B1589491 2-(Chloromethyl)-4-methoxypyridine CAS No. 99651-28-2

2-(Chloromethyl)-4-methoxypyridine

Cat. No. B1589491
CAS RN: 99651-28-2
M. Wt: 157.6 g/mol
InChI Key: UODFFWGYSJVFCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxypyridine (CMMP) is a heterocyclic aromatic compound that is used in a variety of scientific applications. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. CMMP is also used in the synthesis of polymers, surfactants, and other materials. CMMP is a colorless to yellowish liquid with a boiling point of about 180°C and a melting point of about -20°C.

Scientific Research Applications

1. Base Catalyzed Alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

3. Synthesis of Anticancer Agents

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine is used as an intermediate in the synthesis of various anticancer agents .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

4. Synthesis of Anti-inflammatory Agents

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine is used as an intermediate in the synthesis of various anti-inflammatory agents .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

5. Synthesis of Hypercrosslinked Polymers

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine is used in the synthesis of hypercrosslinked polymers . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

6. Synthesis of Biologically Active Compounds

  • Summary of Application: 2-(Chloromethyl)-4-methoxypyridine is used as an intermediate in the synthesis of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

properties

IUPAC Name

2-(chloromethyl)-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODFFWGYSJVFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440643
Record name 2-(Chloromethyl)-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxypyridine

CAS RN

99651-28-2
Record name 2-(Chloromethyl)-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethyl-4-methoxy-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CX Zhang, S Kaderli, M Costas, E Kim… - Inorganic …, 2003 - ACS Publications
… 2-Chloromethyl-4-methoxypyridine (14). To a stirred solution of 2-hydroxymethyl-4-methoxy-pyridine (5.0 g, 0.036 mol) in CH 2 Cl 2 (150 mL) was added thionyl chloride (5.1 g, 0.043 …
Number of citations: 220 pubs.acs.org
TC Kühler, J Fryklund, N Bergman… - Journal of medicinal …, 1995 - ACS Publications
Helicobacter pylori urease belongs to a family of highly conserved urea-hydrolyzing enzymes. A common feature of these enzymesis the presence of two Lewis acid nickel ions and a …
Number of citations: 128 pubs.acs.org
M Higuchi, Y Hitomi, H Minami, T Tanaka… - Inorganic …, 2005 - ACS Publications
… The TPA ligand, 2-chloromethyl-4-methoxypyridine, 4-chloro-2-chloromethylpyridine, and 2-… 2-Chloromethyl-4-methoxypyridine (0.58 g, 3.7 mmol) and 10 N NaOH (aq) (0.8 mL, 8.0 …
Number of citations: 40 pubs.acs.org
R Sakashita, Y Oka, H Akimaru… - The Journal of …, 2017 - ACS Publications
… After evaporation, 2-chloromethyl-4-methoxypyridine was obtained. This was reacted with an equimolar amount of triphenylphosphine in toluene (2 mL) at reflux for 21 h. The solvent …
Number of citations: 21 pubs.acs.org
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
WD repeat domain 5 (WDR5) is a nuclear scaffolding protein that forms many biologically important multiprotein complexes. The WIN site of WDR5 represents a promising …
Number of citations: 12 pubs.acs.org
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com
CX Zhang - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

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